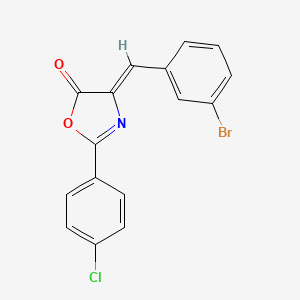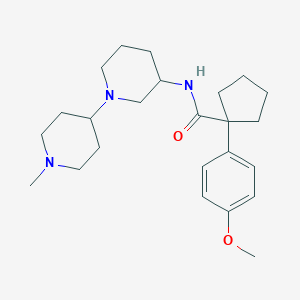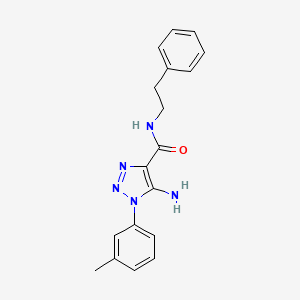
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as BBBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and materials science. BBBO belongs to the family of oxazole compounds and has a unique chemical structure that makes it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. In addition, 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is its unique chemical structure, which makes it a promising candidate for further research in various fields. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is also relatively easy to synthesize using a variety of methods. However, one limitation of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one and its effects on various signaling pathways and enzymes.
Synthesemethoden
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the condensation reaction of 3-bromobenzaldehyde and 4-chlorophenylglycine in the presence of a base, followed by cyclization with an appropriate reagent. Another method involves the reaction of 3-bromobenzaldehyde and 4-chlorophenylhydrazine in the presence of a base, followed by oxidation and cyclization.
Wissenschaftliche Forschungsanwendungen
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicine and materials science. In medicine, 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and anti-cancer properties. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment. In materials science, 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMUBPKLMTXGCI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-Bromophenyl)methylidene]-2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)